molecular formula C11H19NO2 B13289753 N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B13289753
M. Wt: 197.27 g/mol
InChI Key: OHKGJSNVBUFBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine (CAS 954273-25-7) is a spirocyclic amine building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a 1,4-dioxaspiro[4.5]decane scaffold—a ketal-protected derivative of cyclohexanedione—substituted with a cyclopropylamine group . The molecular formula is C 11 H 19 NO 2 , corresponding to a molecular weight of 197.27 g/mol . Its primary research value lies in its role as a key synthetic intermediate for the preparation of more complex, biologically active molecules. The spirocyclic core provides a rigid, three-dimensional structure that can positively influence the pharmacokinetic properties of drug candidates. The cyclopropylamine moiety is a privileged pharmacophore known to modulate biological activity and metabolic stability. This compound is a crucial precursor in the synthesis of substituted azaspiro[4.5]decane derivatives, which are investigated for their potential as therapeutic agents . Preclinical research indicates that such spirocyclic scaffolds are being explored for their interaction with central nervous system (CNS) targets, with particular focus on their potential as analgesic agents . The compound is offered with various shipping options, including cold-chain transportation to ensure stability . It is exclusively intended for research and development purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H19NO2/c1-2-9(1)12-10-3-5-11(6-4-10)13-7-8-14-11/h9-10,12H,1-8H2

InChI Key

OHKGJSNVBUFBIA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2CCC3(CC2)OCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. One common method involves the use of 1,4-dioxaspiro[4.5]decan-8-one as the starting material. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological Activity

Substituents on the amine group significantly influence biological activity:

  • Neuroprotection : The biphenyl-piperazinyl derivative () exhibits anti-Parkinsonian activity, attributed to its bulky substituent enhancing receptor interaction .
  • Enzyme Inhibition : N-Benzyl derivatives (e.g., compound 10g in ) act as glucose transporter inhibitors, with the benzyl group likely contributing to hydrophobic binding .

The cyclopropyl group’s strained ring may improve metabolic stability compared to linear alkyl chains (e.g., butan-2-yl), though direct evidence is needed.

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., benzyl) reduce aqueous solubility, whereas smaller groups (methyl, cyclopropyl) may improve it. For instance, N-benzyl derivatives require chromatographic purification due to low polarity , while N-methyl analogs are more amenable to aqueous workup .
  • Stability: The spirocyclic dioxolane ring enhances stability against hydrolysis compared to non-cyclic ketals .

Biological Activity

N-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with biological targets, pharmacological properties, and implications for drug development.

Structural Characteristics

This compound features a spirocyclic structure that contributes to its chemical reactivity and biological activity. The compound has a molecular formula of C11_{11}H19_{19}NO2_2 and a molecular weight of 201.28 g/mol . Its unique arrangement allows for specific interactions with enzymes and receptors, which are crucial for its biological effects.

Biological Activity Overview

Research indicates that compounds with similar dioxaspiro structures exhibit notable biological activities, particularly in receptor binding and agonist functions. For instance, derivatives of 1,4-dioxaspiro compounds have shown high affinity for the human orphanin FQ/nociceptin receptor, suggesting potential applications in pain management and neurological disorders .

Key Biological Activities:

  • Receptor Binding: this compound interacts effectively with various biological receptors, modulating their activity.
  • Pharmacological Effects: Related compounds have demonstrated antihypertensive properties, indicating a broader scope of pharmacological activity.

The mechanisms through which this compound exerts its effects involve binding to specific molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways . The exact pathways remain a subject of ongoing research.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant compounds along with their notable properties:

Compound NameStructure TypeNotable Properties
This compoundDioxaspiro compoundPotential receptor modulator
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneSpirocyclic amineInvestigated for antihypertensive effects
Triazaspiro[4.5]decan-4-oneSpirocyclic amineExhibits agonist activity at opioid receptors

This comparison highlights the unique structural features of this compound that may confer distinct biological activities compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological potency and therapeutic potential of N-cyclopropyl derivatives in various contexts:

  • Pain Management: Investigations into the binding affinity of similar compounds to nociceptin receptors suggest that N-cyclopropyl derivatives may play a role in pain modulation .
  • Antihypertensive Properties: Research on related spiropiperidine compounds has indicated potential applications in managing hypertension .
  • Drug Development: The unique structural characteristics allow for further exploration in drug discovery processes aimed at developing new therapeutic agents targeting specific diseases .

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